Methyl (1E)-N-methylethanimidothioate
Description
Methyl (1E)-N-methylethanimidothioate, commonly known as Methomyl (CAS 16752-77-5), is a carbamate insecticide with systemic and contact activity. Its IUPAC name is S-methyl (EZ)-N-(methylcarbamoyloxy)thioacetimidate, and it is marketed under trade names such as Lannate®. Methomyl acts as an acetylcholinesterase inhibitor, disrupting nervous system function in insects. It is widely used in agriculture to control pests in crops like vegetables, fruits, and cotton . Key identifiers include PubChem CID 4109, ChEMBL3085419, and KEGG C11196, reflecting its inclusion in major chemical databases .
Properties
CAS No. |
59073-00-6 |
|---|---|
Molecular Formula |
C4H9NS |
Molecular Weight |
103.19 g/mol |
IUPAC Name |
methyl N-methylethanimidothioate |
InChI |
InChI=1S/C4H9NS/c1-4(5-2)6-3/h1-3H3 |
InChI Key |
NLITYCNQKFOKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl N-methylthioacetimidate involves several steps. Initially, acetaldehyde reacts with hydroxylamine sulfate in an alkaline solution to produce acetaldoxime. This intermediate is then chlorinated to form chloroacetaldoxime. The final step involves the reaction of chloroacetaldoxime with methyl mercaptan in the presence of sodium hydroxide, resulting in the formation of methyl thialdoxime .
Chemical Reactions Analysis
Methyl N-methylthioacetimidate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thioethers .
Scientific Research Applications
Methyl N-methylthioacetimidate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various heterocyclic compounds. In biology, it serves as a tool for studying enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial for understanding nerve function and developing treatments for neurological disorders Industrially, it is used for pest control in agriculture, ensuring crop protection and food safety .
Mechanism of Action
The primary mechanism of action of methyl N-methylthioacetimidate involves the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, methyl N-methylthioacetimidate causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, muscle overstimulation, and eventual paralysis of the pest . This mechanism is similar to that of other carbamate insecticides.
Comparison with Similar Compounds
Methyl (1Z)-N-[2-(4-phenoxyphenoxy)ethoxy]ethanimidothioate
This compound () shares the ethanimidothioate backbone with Methomyl but differs in its substituent group. The phenoxyphenoxyethoxy moiety increases molecular weight and lipophilicity, likely enhancing environmental persistence and altering bioavailability.
N-Nitrosodimethylamine (NDMA)
NDMA (CAS 62-75-9; ) is a nitrosamine with the formula (CH₃)₂NNO. Unlike Methomyl, NDMA is a potent carcinogen and mutagen, classified under UN 1230 (methanol mixtures) due to its handling hazards. While Methomyl targets acetylcholinesterase, NDMA induces DNA alkylation, causing hepatic and respiratory tumors. NDMA’s regulatory status in China includes strict controls under the List of Hazardous Chemicals and Regulations on the Safety Management of Hazardous Chemicals .
N,N-Dimethyltryptamine (DMT)
Its primary action is agonism of serotonin receptors, contrasting sharply with Methomyl’s enzymatic inhibition. DMT is regulated as a controlled substance in many jurisdictions, whereas Methomyl is managed under agricultural chemical regulations .
Toxicity and Regulatory Profiles
| Compound | Toxicity Profile | Regulatory Status (Examples) | Key Applications |
|---|---|---|---|
| Methomyl | Acute oral LD₅₀ (rats): 17–24 mg/kg; ChE inhibitor | Listed in China’s Hazardous Chemicals Directory; restricted in EU | Insecticide |
| NDMA | Carcinogenic (IARC Group 2A); LD₅₀ (rats): 37 mg/kg | UN 1230; regulated under NICNAS (Australia) | Industrial byproduct |
| DMT | Psychoactive; LD₅₀ (mice): ~30 mg/kg | Controlled substance (e.g., US DEA Schedule I) | Research/entheogen |
| Phenoxyphenoxyethoxy analog | Data limited; predicted high logP | Not widely regulated (under development?) | Potential herbicide |
Notes:
- Methomyl’s high toxicity necessitates respiratory protection during handling .
- NDMA’s presence in methanol solutions requires stringent solvent disposal protocols .
Physicochemical Properties
| Property | Methomyl | NDMA | DMT | Phenoxyphenoxyethoxy Analog |
|---|---|---|---|---|
| Molecular Weight | ~162.2 g/mol | 74.08 g/mol | 188.27 g/mol | ~350 g/mol (estimated) |
| Solubility | Miscible in methanol | 1000 µg/mL in methanol | 1 mg/mL in methanol | Low (lipophilic) |
| Stability | Hydrolyzes in alkaline conditions | Light-sensitive | Stable in anhydrous forms | Likely stable |
Sources : Methomyl’s solubility and stability inferred from carbamate class behavior ; NDMA data from ; DMT solubility from .
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